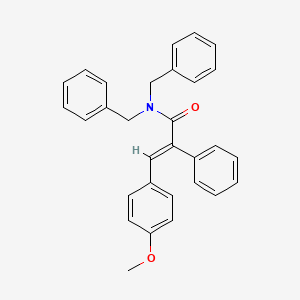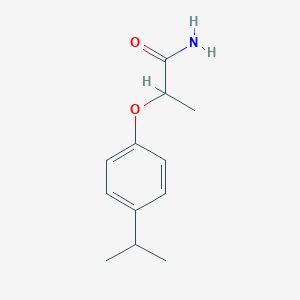
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as DBMPA, is a chemical compound that belongs to the family of acrylamide derivatives. DBMPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it has been proposed that N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and inhibition of oncogenes.
Biochemical and Physiological Effects:
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is its high yield in the synthesis process. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is its limited solubility in water, which can make it challenging to work with in aqueous environments.
将来の方向性
There are several future directions for research on N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide. One potential direction is the development of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide-based fluorescent probes for imaging of cancer cells. Another potential direction is the investigation of the mechanism of action of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide in more detail. Additionally, the development of new synthetic methods for N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide could lead to the discovery of new derivatives with improved properties.
合成法
The synthesis of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of N,N-dibenzylacrylamide with 4-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The reaction proceeds through an aldol condensation reaction, resulting in the formation of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide. The yield of the reaction is typically high, ranging from 70-90%.
科学的研究の応用
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been studied for its potential application as a fluorescent probe for imaging of cancer cells. In addition, N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been investigated for its potential application in material science, specifically in the development of organic semiconductors.
特性
IUPAC Name |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO2/c1-33-28-19-17-24(18-20-28)21-29(27-15-9-4-10-16-27)30(32)31(22-25-11-5-2-6-12-25)23-26-13-7-3-8-14-26/h2-21H,22-23H2,1H3/b29-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJQGKPTSNUMAB-XHLNEMQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4890947.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4890948.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4890961.png)
![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)

![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![5,6-dimethyl-3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4891013.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891018.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4891027.png)
![rel-(2R,3R)-3-[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4891038.png)
![diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)